![molecular formula C13H13NO2S B3100196 4-[(Phenylsulfonyl)methyl]aniline CAS No. 13640-67-0](/img/structure/B3100196.png)

4-[(Phenylsulfonyl)methyl]aniline

Vue d'ensemble

Description

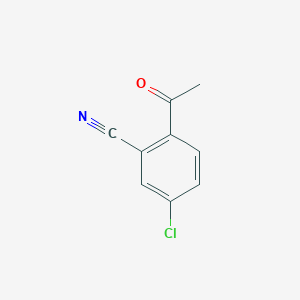

“4-[(Phenylsulfonyl)methyl]aniline” is a chemical compound with the empirical formula C13H13NS . It has a molecular weight of 215.31 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

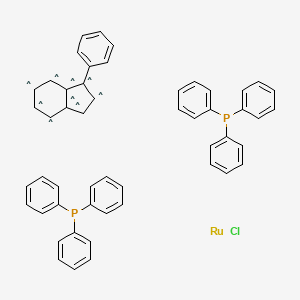

The synthesis of “this compound” and similar compounds is a topic of ongoing research . For instance, one study discusses the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . Another paper discusses the synthesis of anilines through various reactions .Molecular Structure Analysis

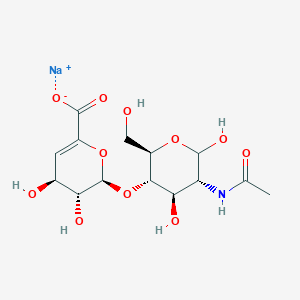

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 31 bond(s), including 18 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), and 12 aromatic bond(s) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its form (solid), molecular weight (215.31), and empirical formula (C13H13NS) . It has a melting point of 175-177°C . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Polymer Synthesis and Modification

4-[(Phenylsulfonyl)methyl]aniline has been utilized in the synthesis and modification of polymers. For instance, Shouji et al. (1994) demonstrated the use of a related compound, methyl 4-phenylthiophenyl sulfoxide, in the polymerization process to create poly(methyl-4-phenylthiophenylsulfonium) with high yield. This polymer showed potential as an alkylating agent for various compounds including aniline, producing N-methyl aniline and other derivatives (Shouji et al., 1994).

Conductivity Studies in Polymers

Nguyen et al. (1994) explored the conductivity properties of polyaniline copolymers synthesized from aniline and sodium diphenylamine-4-sulfonate. These copolymers, including poly(aniline-co-N-(4-sulfophenyl)aniline), displayed varying conductivities, highlighting the role of this compound derivatives in modifying electrical properties of materials (Nguyen et al., 1994).

Chemical Synthesis and Reactions

A study by Hossan (2016) focused on the rearrangement reactions of 1-alkyl-2-[(phenylsulfonyl)methyl]pyridinium iodides, leading to the synthesis of N-alkyl-2-(phenylsulfonyl)aniline derivatives. This research offers insights into the chemical behavior and potential applications of such compounds in various synthetic processes (Hossan, 2016).

Electrochemical Applications

Kim et al. (1994) investigated the redox cyclability of polyaniline derivatives synthesized from aniline. Their study on poly(4-anilino-1-butanesulfonic acid) sodium salt revealed its superior redox cyclability compared to unsubstituted polyaniline, indicating potential applications in electrochemistry and material science (Kim et al., 1994).

Antiviral Research

Desideri et al. (2019) synthesized and evaluated a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines for their antiviral activity. This work illustrates the potential of this compound derivatives in medicinal chemistry, particularly in the development of new antiviral agents (Desideri et al., 2019).

Environmental Applications

The research by Wu et al. (2018) on the degradation of aniline using rice straw biochar and persulfate indicates potential environmental applications of this compound derivatives in water treatment and pollution control (Wu et al., 2018).

Safety and Hazards

“4-[(Phenylsulfonyl)methyl]aniline” is considered hazardous. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, and to handle it only outdoors or in a well-ventilated area .

Orientations Futures

The future directions for “4-[(Phenylsulfonyl)methyl]aniline” and similar compounds are promising. They have been used in the preparation of novel Flufenamic acid analogues as inhibitors of androgen receptor mediated transcription . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated as inhibitors for cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

Based on its structural similarity to other cox inhibitors, it may interact with these enzymes and inhibit their activity, thereby reducing the production of prostaglandins .

Biochemical Pathways

The compound potentially affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition can reduce the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of 4-[(Phenylsulfonyl)methyl]aniline’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX enzymes . This could potentially lead to a decrease in inflammation and pain.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .

Propriétés

IUPAC Name |

4-(benzenesulfonylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBZPIMJVFFDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501287604 | |

| Record name | 4-[(Phenylsulfonyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-67-0 | |

| Record name | 4-[(Phenylsulfonyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Phenylsulfonyl)methyl]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501287604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)

![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)

![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)

![4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B3100156.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)

![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)

![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)

![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)